6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H18F3N7O2 and its molecular weight is 433.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antihistaminic Activity and Eosinophil Infiltration Inhibition
This compound has been evaluated for its antihistaminic activity and its ability to inhibit eosinophil infiltration, showing promise as a therapeutic agent for conditions such as atopic dermatitis and allergic rhinitis. It demonstrates potent antihistaminic activity with a distinctive mechanism of action, inhibiting eosinophil infiltration in the skin caused by topical antigen challenges in sensitized guinea pigs. This suggests its potential for treating allergic reactions and inflammatory conditions without the central side effects commonly associated with antihistamines (Gyoten et al., 2003).
Molecular Docking and Antimicrobial Activity
Research into novel pyridine and fused pyridine derivatives, including compounds structurally related to the one , has involved molecular docking screenings to explore their potential as antimicrobial agents. These studies have shown that such compounds exhibit moderate to good binding energies with target proteins, highlighting their potential in developing new antimicrobial and antioxidant therapies (Flefel et al., 2018).
Structural and Electronic Properties in Anticonvulsant Drugs
Investigations into the structural and electronic properties of compounds with similar frameworks have been conducted to understand their potential as anticonvulsant drugs. These studies focus on the crystal structures and molecular orbital calculations of anticonvulsant compounds, providing insights into the physicochemical basis of their pharmacological activity. Such research aids in the design and optimization of new therapeutic agents targeting convulsive disorders (Georges et al., 1989).
Androgen Receptor Downregulator for Prostate Cancer Treatment
In the context of advanced prostate cancer treatment, modifications to the basic structure of related compounds have addressed issues related to pharmacokinetics and toxicity, leading to the development of clinical candidates like AZD3514. This compound, undergoing clinical trials, exemplifies the application of chemical modifications to enhance the efficacy and safety of potential therapeutic agents (Bradbury et al., 2013).
Propiedades
IUPAC Name |
6-(1,2,4-triazol-1-yl)-2-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O2/c20-19(21,22)15-2-1-14(9-24-15)18(31)27-7-5-13(6-8-27)10-28-17(30)4-3-16(26-28)29-12-23-11-25-29/h1-4,9,11-13H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHMXOTYMHPTAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.